molecular formula C12H13NO B11907594 1-Ethyl-8-methylquinolin-4(1H)-one

1-Ethyl-8-methylquinolin-4(1H)-one

Cat. No.: B11907594
M. Wt: 187.24 g/mol
InChI Key: IZVWBEMEGOSUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-8-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position and a methyl group at the eighth position, along with a ketone functional group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-8-methylquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-8-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-Ethyl-8-methylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

1-Ethyl-8-methylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Methylquinoline: Lacks the ethyl group at the first position.

    1-Ethylquinoline: Lacks the methyl group at the eighth position.

Uniqueness

1-Ethyl-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the ketone functional group, distinguishes it from other quinoline derivatives and may confer distinct properties and applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-ethyl-8-methylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-3-13-8-7-11(14)10-6-4-5-9(2)12(10)13/h4-8H,3H2,1-2H3

InChI Key

IZVWBEMEGOSUQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CC=CC(=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.